molecular formula C8H15NO2 B7826971 2-[Cyclopentyl(methyl)azaniumyl]acetate

2-[Cyclopentyl(methyl)azaniumyl]acetate

Cat. No.: B7826971
M. Wt: 157.21 g/mol
InChI Key: DARPVXNMSUKSIG-UHFFFAOYSA-N
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Description

2-[Cyclopentyl(methyl)azaniumyl]acetate is an organic compound characterized by the presence of a cyclopentyl group attached to a methylammonium ion, which is further bonded to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopentyl(methyl)azaniumyl]acetate typically involves the reaction of cyclopentylamine with methyl iodide to form N-methylcyclopentylamine. This intermediate is then reacted with acetic acid or its derivatives to yield the final product. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the acetate group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentylmethanol.

    Substitution: Various N-substituted cyclopentyl derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting neurological pathways.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2-[Cyclopentyl(methyl)azaniumyl]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopentyl group provides hydrophobic interactions, while the methylammonium ion can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2-[Cyclopropyl(methyl)azaniumyl]acetate
  • 2-[Cyclohexyl(methyl)azaniumyl]acetate
  • 2-[Cyclobutyl(methyl)azaniumyl]acetate

Comparison:

  • Cyclopropyl vs. Cyclopentyl: The cyclopropyl derivative is more strained and reactive, while the cyclopentyl derivative is more stable.
  • Cyclohexyl vs. Cyclopentyl: The cyclohexyl derivative has a larger ring size, which can affect its steric interactions and binding affinity.
  • Cyclobutyl vs. Cyclopentyl: The cyclobutyl derivative is less stable due to ring strain, making it more reactive in certain chemical reactions.

2-[Cyclopentyl(methyl)azaniumyl]acetate stands out due to its balance of stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[cyclopentyl(methyl)azaniumyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9(6-8(10)11)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARPVXNMSUKSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](CC(=O)[O-])C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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